molecular formula C14H15N3O2 B2763637 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2175581-17-4

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2763637
CAS No.: 2175581-17-4
M. Wt: 257.293
InChI Key: WUXLNUBHOXGFML-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a benzoxazole ring fused to a piperazine ring, with a prop-2-en-1-one moiety attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step procedures. One common method includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzoxazole derivative with piperazine in the presence of a suitable base.

    Attachment of Prop-2-en-1-one Moiety:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole or piperazine derivatives.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethan-1-one: Similar structure but with an ethanone moiety instead of a prop-2-en-1-one moiety.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a benzoxazole ring.

Uniqueness: 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the prop-2-en-1-one moiety, which can influence its reactivity and biological activity. The combination of the benzoxazole and piperazine rings also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXLNUBHOXGFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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